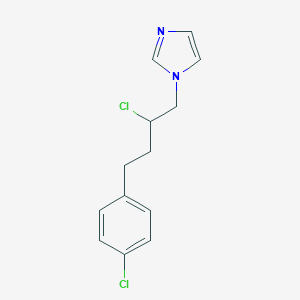

1-(2-Chloro-4-(4-chlorophenyl)butyl)-1h-imidazole

Description

Properties

IUPAC Name |

1-[2-chloro-4-(4-chlorophenyl)butyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2N2/c14-12-4-1-11(2-5-12)3-6-13(15)9-17-8-7-16-10-17/h1-2,4-5,7-8,10,13H,3,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMMKIMXEKRAAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(CN2C=CN=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901233192 | |

| Record name | 1-[2-Chloro-4-(4-chlorophenyl)butyl]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901233192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67085-12-5 | |

| Record name | 1-[2-Chloro-4-(4-chlorophenyl)butyl]-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67085-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-Chloro-4-(4-chlorophenyl)butyl]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901233192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-chloro-4-(4-chlorophenyl)butyl]imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical properties of 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1H-imidazole, a key intermediate in the synthesis of the antifungal agent Butoconazole. This document collates available data on its chemical identity, physicochemical properties, and synthesis. Due to the nature of this compound as a synthetic intermediate, information regarding its direct biological activity is limited; however, its pivotal role in the formation of a clinically significant antifungal agent underscores its importance in medicinal chemistry and drug development.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic organic compound that serves as a crucial building block in pharmaceutical synthesis.[1] Its identity and fundamental properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 1-[2-chloro-4-(4-chlorophenyl)butyl]imidazole | [2] |

| Synonyms | Butoconazole Impurity 3, 1-[2-Chloro-4-(4-chlorophenyl)-butyl]-imidazol | [2] |

| CAS Numbers | 67085-12-5, 68055-81-2 | [2] |

| Molecular Formula | C₁₃H₁₄Cl₂N₂ | [2] |

| Molecular Weight | 269.17 g/mol | [2] |

| Appearance | White to off-white or light brown/orange crystalline powder | [1] |

| Melting Point | 100-110°C or 154-156°C (conflicting reports from suppliers) | |

| Boiling Point | 442.6 ± 40.0 °C at 760 mmHg | [3] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| Solubility | Slightly soluble in water; soluble in organic solvents such as chloroform and DMSO. | [1] |

| Stability | Stable under normal conditions; reported to be hygroscopic. | [1] |

Spectral Data

Experimental Protocols: Synthesis

The primary route to this compound is through the chlorination of its corresponding hydroxyl precursor, 1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole. This reaction is a key step in the overall synthesis of Butoconazole.

Reaction: Conversion of 1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole to this compound.

Reagents and Solvents:

-

1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole (starting material)

-

Thionyl chloride (SOCl₂) (chlorinating agent and solvent)

General Procedure (based on analogous reactions described in Butoconazole synthesis):

-

To a reaction vessel equipped with a stirrer, reflux condenser, and a means of temperature control, add 1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole.

-

Slowly add an excess of thionyl chloride to the starting material. The thionyl chloride often serves as both the reagent and the solvent. The reaction is typically exothermic, and the addition should be controlled to maintain a safe temperature.

-

After the addition is complete, the reaction mixture is heated to a moderate temperature (e.g., 65-70°C) and stirred for a period sufficient to ensure complete conversion of the starting material. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion of the reaction, the excess thionyl chloride is removed, typically by distillation under reduced pressure.

-

The crude product, this compound, is then isolated. The work-up procedure may involve careful quenching of any remaining reactive species and extraction into an organic solvent, followed by washing and drying.

-

Further purification of the product can be achieved by recrystallization from an appropriate solvent or by column chromatography.

Note: This is a generalized protocol. Researchers should consult relevant patents and safety data for handling thionyl chloride and optimize the reaction conditions for their specific scale and equipment.

Role in Butoconazole Synthesis

This compound is not known to have direct therapeutic activity itself. Its significance lies in its role as a direct precursor to Butoconazole. The subsequent step in the synthesis involves the nucleophilic substitution of the chloro group with 2,6-dichlorothiophenol to form the final active pharmaceutical ingredient.

Visualizations

Butoconazole Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of Butoconazole, highlighting the formation and consumption of this compound.

Caption: Synthetic pathway of Butoconazole.

Logical Relationship of Intermediates

This diagram illustrates the sequential conversion of key intermediates in the synthesis of Butoconazole.

Caption: Key intermediate conversions in Butoconazole synthesis.

Conclusion

This compound is a vital, non-commercial intermediate in the pharmaceutical industry. While detailed public data on its spectral properties and direct biological effects are scarce, its chemical properties and synthesis are well-understood within the context of Butoconazole production. This guide provides a foundational understanding for researchers and professionals involved in the synthesis and development of imidazole-based antifungal agents. Further in-house analytical characterization is recommended for any practical application of this compound.

References

- 1. This compound, Pharmaceutical-Grade Antifungal Active Ingredient at Best Price [jigspharma.com]

- 2. 1-[2-Chloro-4-(4-chlorophenyl)butyl]-1H-imidazole | C13H14Cl2N2 | CID 12432034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN101328110A - Preparation of butoconazole nitrate intermediate - Google Patents [patents.google.com]

In-Depth Technical Guide: 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1H-imidazole (CAS 67085-12-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chloro-4-(4-chlorophenyl)butyl)-1H-imidazole, with the CAS number 67085-12-5, is a crucial chemical intermediate in the pharmaceutical industry.[1][2] Its primary significance lies in its role as a key precursor in the synthesis of Butoconazole, a potent imidazole-based antifungal agent used for the treatment of vulvovaginal candidiasis.[1] This compound is also identified as a potential impurity in the final Butoconazole drug product, making its synthesis and characterization critical for quality control and regulatory purposes.[3][4] This technical guide provides a comprehensive overview of its chemical properties, a representative synthesis protocol, and its role in the mechanism of action of Butoconazole.

Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| CAS Number | 67085-12-5 | [1][5] |

| Molecular Formula | C₁₃H₁₄Cl₂N₂ | [1][5] |

| Molecular Weight | 269.17 g/mol | [1][5] |

| Appearance | White to off-white solid/powder | [1] |

| Boiling Point | 442.6 °C at 760 mmHg | [5] |

| Flash Point | 221.5 °C | [5] |

| Density | 1.22 g/cm³ | [5] |

| InChI Key | PJMMKIMXEKRAAT-UHFFFAOYSA-N | |

| SMILES | C1=CC(=CC=C1CCC(CN2C=CN=C2)Cl)Cl |

Synthesis and Experimental Protocols

The synthesis of this compound is a critical step in the overall production of Butoconazole. The most commonly cited method involves the chlorination of its corresponding alcohol precursor, 1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole.

Representative Synthesis Protocol

The following protocol is a representative procedure based on patent literature for the synthesis of this compound from its hydroxy precursor.

Reaction: Conversion of a secondary alcohol to an alkyl chloride using thionyl chloride.

Reagents and Materials:

-

1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (CH₂Cl₂) or another suitable inert solvent

-

Nitrogen or Argon gas supply

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Ice bath

-

Rotary evaporator

-

Reagents for workup and purification (e.g., sodium bicarbonate solution, water, brine, drying agent like magnesium sulfate, silica gel for chromatography)

Procedure:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (typically 1.1 to 1.5 molar equivalents) to the stirred solution via a dropping funnel. The addition should be done at a rate that maintains the temperature of the reaction mixture below 5-10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 1-3 hours), monitoring the reaction progress by a suitable method like Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully and slowly quench the reaction by adding it to a cold, saturated aqueous solution of sodium bicarbonate to neutralize the excess thionyl chloride and the HCl generated.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Characterization: The purified product should be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.

Experimental Workflow Diagram

Caption: A workflow diagram for the synthesis of the target compound.

Role in Antifungal Activity: Mechanism of Action of Butoconazole

While this compound is an intermediate and not the active pharmaceutical ingredient, its structure is integral to the final drug, Butoconazole. Butoconazole, like other imidazole antifungals, exerts its effect by disrupting the synthesis of ergosterol, a vital component of the fungal cell membrane.

The mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is responsible for the conversion of lanosterol to ergosterol. By inhibiting this enzyme, Butoconazole leads to the accumulation of toxic methylated sterol precursors and a depletion of ergosterol in the fungal cell membrane. This disruption of the cell membrane's integrity and fluidity ultimately leads to the inhibition of fungal growth and cell death.

Butoconazole Signaling Pathway (Metabolic Pathway)

Caption: Mechanism of action of Butoconazole.

Conclusion

This compound is a fundamentally important intermediate for the synthesis of the antifungal drug Butoconazole. A thorough understanding of its chemical properties and synthetic routes is essential for pharmaceutical development and manufacturing. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and scientists working with this compound. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be carried out by trained professionals in a suitable laboratory setting.

References

- 1. m.youtube.com [m.youtube.com]

- 2. chembk.com [chembk.com]

- 3. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijfmr.com [ijfmr.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide on the Structure Elucidation of 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1H-imidazole, a key intermediate in the synthesis of the antifungal agent Butoconazole. This document outlines the expected physicochemical properties and provides a thorough analysis of predicted spectroscopic data, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Detailed, standardized experimental protocols for the synthesis and characterization of this compound are also presented. The logical workflow for its structure determination is visually summarized using a Graphviz diagram. This guide serves as an essential resource for researchers and professionals involved in the synthesis, characterization, and quality control of Butoconazole and its intermediates.

Introduction

This compound (CAS No. 67085-12-5) is a crucial synthetic intermediate in the manufacturing of Butoconazole, an imidazole-based antifungal agent.[1][2][3] Accurate characterization and structural confirmation of this intermediate are paramount to ensure the purity, efficacy, and safety of the final active pharmaceutical ingredient (API). This guide details the methodologies and expected analytical data for the complete structure elucidation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and quality control.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₄Cl₂N₂ | [3] |

| Molecular Weight | 269.17 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| Solubility | Slightly soluble in water, soluble in organic solvents. | [4] |

Synthesis

The primary synthetic route to this compound involves the chlorination of its corresponding alcohol precursor, 1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]imidazole. A common chlorinating agent for this transformation is thionyl chloride (SOCl₂).

Reaction Scheme:

Caption: Synthesis of the target compound.

Experimental Protocol for Synthesis

Materials:

-

1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]imidazole

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]imidazole in anhydrous dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Structure Elucidation Workflow

The structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques. The logical workflow for this process is depicted below.

Caption: Workflow for structure elucidation.

Spectroscopic Data and Interpretation

Due to the lack of publicly available experimental spectra, this section presents predicted data based on the known chemical structure and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the proton environments in the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Imidazole H | ~7.0-7.5 | m | 3H |

| Aromatic H | ~7.2-7.4 | m | 4H |

| -CH(Cl)- | ~4.5-4.8 | m | 1H |

| -CH₂-N | ~4.1-4.4 | m | 2H |

| -CH₂-Ar | ~2.7-3.0 | t | 2H |

| -CH₂-CH(Cl)- | ~2.0-2.3 | m | 2H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will confirm the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (C-Cl) | ~132-134 |

| Aromatic C-H | ~128-130 |

| Imidazole C | ~118-140 |

| -CH(Cl)- | ~55-60 |

| -CH₂-N | ~50-55 |

| -CH₂-Ar | ~35-40 |

| -CH₂-CH(Cl)- | ~30-35 |

FT-IR Spectroscopy

The FT-IR spectrum is used to identify the functional groups present in the molecule.

Table 4: Predicted FT-IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (Aromatic) | 3100-3000 | Medium |

| C-H (Aliphatic) | 3000-2850 | Medium |

| C=N (Imidazole) | 1650-1550 | Medium |

| C=C (Aromatic) | 1600-1450 | Medium-Strong |

| C-N Stretch | 1350-1000 | Medium |

| C-Cl Stretch | 800-600 | Strong |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

Table 5: Predicted Mass Spectrometry Data

| Ion | m/z | Description |

| [M]⁺ | 268/270/272 | Molecular ion peak with isotopic pattern for two chlorine atoms. |

| [M-Cl]⁺ | 233/235 | Loss of a chlorine atom. |

| [M-CH₂-Im]⁺ | 185/187 | Loss of the imidazolemethyl group. |

| [C₇H₆Cl]⁺ | 125 | Chlorophenyl fragment. |

| [C₃H₃N₂]⁺ | 67 | Imidazole fragment. |

Experimental Protocols for Spectroscopic Analysis

NMR Spectroscopy

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Typically 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled ¹³C experiment.

-

Spectral Width: Typically 0-220 ppm.

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

Relaxation Delay: 2-5 seconds.

FT-IR Spectroscopy

Instrumentation:

-

FT-IR Spectrometer with a suitable sampling accessory (e.g., ATR or KBr press).

Sample Preparation (KBr Pellet Method):

-

Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar.

-

Grind the mixture to a fine powder.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Instrumentation:

-

Mass Spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation (ESI):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute the solution to the low µg/mL or ng/mL range.

Data Acquisition (ESI):

-

Infuse the sample solution into the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

Conclusion

The structural elucidation of this compound is a critical step in the quality assurance of Butoconazole synthesis. This technical guide provides a comprehensive framework for its synthesis and characterization. By combining the predicted spectroscopic data with the detailed experimental protocols, researchers and drug development professionals can confidently verify the structure and purity of this important pharmaceutical intermediate. The provided diagrams offer a clear and concise visualization of the synthetic and analytical workflows, further aiding in the understanding of the processes involved.

References

Spectroscopic and Synthetic Profile of 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1H-imidazole: A Key Butoconazole Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and synthetic characteristics of 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1H-imidazole, a crucial intermediate in the production of the antifungal agent Butoconazole. Due to the limited availability of experimental spectroscopic data in peer-reviewed literature, this guide presents predicted spectroscopic data to aid researchers in the identification and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This data has been generated using computational models and should be used as a reference for the identification of the synthesized compound.

Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.68 | s | 1H | H-2 (imidazole) |

| 7.25 | d | 2H | Ar-H |

| 7.15 | d | 2H | Ar-H |

| 7.10 | s | 1H | H-5 (imidazole) |

| 6.90 | s | 1H | H-4 (imidazole) |

| 4.50 | t | 1H | CH-Cl |

| 4.20 | m | 2H | N-CH₂ |

| 2.80 | t | 2H | Ar-CH₂ |

| 2.20 | m | 2H | CH₂ |

Predicted in CDCl₃ at 400 MHz.

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| 140.5 | Ar-C (quaternary) |

| 137.0 | C-2 (imidazole) |

| 132.0 | Ar-C (quaternary) |

| 129.5 | Ar-CH |

| 129.0 | Ar-CH |

| 128.5 | C-5 (imidazole) |

| 119.0 | C-4 (imidazole) |

| 60.0 | CH-Cl |

| 50.0 | N-CH₂ |

| 35.0 | Ar-CH₂ |

| 33.0 | CH₂ |

Predicted in CDCl₃ at 100 MHz.

Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | C-H stretch (aromatic, imidazole) |

| 2950-2850 | C-H stretch (aliphatic) |

| 1610 | C=C stretch (aromatic) |

| 1500 | C=N stretch (imidazole) |

| 1470 | C-C stretch (in-ring, aromatic) |

| 1100 | C-N stretch |

| 820 | C-H bend (p-substituted benzene) |

| 750 | C-Cl stretch |

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 268/270/272 | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion with isotopic pattern for 2 Cl atoms) |

| 233 | [M-Cl]⁺ |

| 167 | [M-CH₂-imidazole]⁺ |

| 139 | [CH₂(4-chlorophenyl)CH₂CH₂]⁺ |

| 125 | [CH₂(4-chlorophenyl)]⁺ |

| 68 | [imidazole]⁺ |

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound, adapted from established synthetic routes for related compounds.

Synthesis of this compound

This two-step synthesis involves the preparation of a Grignard reagent followed by its reaction with epichlorohydrin and subsequent chlorination and imidazole ring formation.

Step 1: Synthesis of 1-(4-chlorophenyl)-4-chloro-2-butanol

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 4-chlorobenzyl chloride (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings.

-

Once the Grignard reaction has initiated (as indicated by heat evolution and disappearance of the iodine color), add the remaining 4-chlorobenzyl chloride solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of epichlorohydrin (1.1 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(4-chlorophenyl)-4-chloro-2-butanol.

Step 2: Synthesis of this compound

-

Dissolve 1-(4-chlorophenyl)-4-chloro-2-butanol (1.0 eq) in thionyl chloride (2.0 eq) and heat the mixture at 60 °C for 2 hours.

-

Cool the reaction mixture and carefully quench with ice-cold water.

-

Neutralize the solution with aqueous sodium bicarbonate and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the dichloro intermediate.

-

Dissolve the dichloro intermediate in dimethylformamide (DMF).

-

Add imidazole (1.2 eq) and potassium carbonate (1.5 eq) to the solution.

-

Heat the reaction mixture at 80 °C for 6 hours.

-

Cool the mixture, pour it into water, and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Mandatory Visualizations

Synthetic Pathway of Butoconazole

The following diagram illustrates the synthetic route to Butoconazole, highlighting the position of the key intermediate, this compound.

Physical and chemical properties of Butoconazole Impurity 3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Butoconazole Impurity 3, a known related substance of the antifungal agent Butoconazole. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of available data, including its chemical identity, physical characteristics, and analytical considerations. All quantitative data is summarized in structured tables for clarity and comparative analysis.

Chemical Identity and Structure

Butoconazole Impurity 3 is identified as 1-(2-chloro-4-(4-chlorophenyl)butyl)-1H-imidazole . It is a key intermediate and potential impurity in the synthesis of Butoconazole.[1][2] The structural integrity and purity of the active pharmaceutical ingredient (API) are critical for its safety and efficacy, making the characterization of such impurities essential.

Table 1: Chemical Identification of Butoconazole Impurity 3

| Parameter | Value | Reference |

| IUPAC Name | 1-[2-chloro-4-(4-chlorophenyl)butyl]imidazole | [3][4] |

| CAS Number | 67085-12-5 | [3][5][6] |

| Molecular Formula | C₁₃H₁₄Cl₂N₂ | [2][3][5] |

| Molecular Weight | 269.17 g/mol | [2][3][4] |

| Synonyms | Butoconazole Impurity 3; 1H-Imidazole, 1-(2-chloro-4-(4-chlorophenyl)butyl)- | [5] |

Physical and Chemical Properties

The known physical and chemical properties of Butoconazole Impurity 3 are summarized below. These properties are crucial for its isolation, characterization, and for developing analytical methods.

Table 2: Physical and Chemical Properties of Butoconazole Impurity 3

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [1][7] |

| Melting Point | 154-156 °C | [7] |

| Boiling Point | 442.6 ± 40.0 °C at 760 mmHg (Predicted) | [8] |

| Density | 1.25 g/cm³ | [7] |

| Solubility | Slightly soluble in water; Soluble in organic solvents. | [7] |

| Flash Point | 221.5 ± 27.3 °C (Predicted) | [8] |

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, and characterization of Butoconazole Impurity 3 are not extensively available in the public domain. However, general approaches for the analysis of drug impurities, particularly for azole antifungals, can be adapted.

Synthesis

The synthesis of Butoconazole Impurity 3 is typically part of the overall synthesis of Butoconazole, where it can be formed as an intermediate or a byproduct. The synthesis generally involves the alkylation of imidazole with a suitable chlorinated butyl-phenyl derivative.[9] A possible synthetic pathway is illustrated below.

Caption: A generalized synthetic pathway for Butoconazole Impurity 3.

Analytical Characterization

The characterization of Butoconazole Impurity 3 would typically involve a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is crucial for separating Butoconazole from its impurities. While a specific method for Impurity 3 is not detailed, a general approach would involve:

-

Column: A C18 column is commonly used for the separation of azole antifungals and their impurities.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often employed.

-

Detection: UV detection at a wavelength where both the API and the impurity have significant absorbance.

Caption: A typical workflow for the HPLC analysis of Butoconazole Impurity 3.

Spectroscopic Methods:

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the identity of the impurity.

Biological Activity and Signaling Pathways

As an impurity, Butoconazole Impurity 3 is not expected to have a therapeutic effect. Information regarding its specific biological activity or its involvement in any signaling pathways is not available. The primary focus for such a compound is on its detection, quantification, and control to ensure the safety and quality of the final drug product. The mechanism of action of the parent drug, Butoconazole, involves the inhibition of ergosterol synthesis in fungi, which is a common pathway for azole antifungals.

Caption: Simplified mechanism of action of the parent drug, Butoconazole.

Conclusion

Butoconazole Impurity 3, chemically identified as this compound, is a critical substance to monitor during the manufacturing of Butoconazole. This guide has consolidated the available information on its physical and chemical properties. While detailed experimental protocols and comprehensive spectral data are not widely published, the information provided herein serves as a valuable resource for researchers and professionals in the pharmaceutical industry to guide their analytical method development and impurity profiling efforts. Further research to fully characterize this impurity and its potential impact is encouraged.

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. 1-[2-Chloro-4-(4-chlorophenyl)butyl]-1H-imidazole | C13H14Cl2N2 | CID 12432034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. veeprho.com [veeprho.com]

- 7. This compound, Pharmaceutical-Grade Antifungal Active Ingredient at Best Price [jigspharma.com]

- 8. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Speculated Mechanism of Action of 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1H-imidazole (Butoconazole)

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(2-Chloro-4-(4-chlorophenyl)butyl)-1H-imidazole is a synthetic imidazole derivative. It is a broad-spectrum antifungal agent used in the treatment of vulvovaginal candidiasis. This document provides a detailed examination of its speculated mechanism of action, drawing upon established knowledge of imidazole antifungals and available experimental data. The core hypothesis centers on the inhibition of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for this compound is believed to be the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.

The imidazole moiety of the compound binds to the heme iron atom in the active site of lanosterol 14α-demethylase, preventing it from interacting with its substrate, lanosterol. This inhibition disrupts the ergosterol biosynthesis pathway, leading to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors in the fungal cell membrane. The consequences of this disruption are multifaceted:

-

Altered Membrane Fluidity and Permeability: The absence of ergosterol and the accumulation of abnormal sterols increase the permeability and fluidity of the fungal cell membrane.

-

Disruption of Membrane-Bound Enzymes: The altered membrane environment interferes with the function of essential membrane-bound enzymes, such as those involved in nutrient transport and chitin synthesis.

-

Inhibition of Fungal Growth and Proliferation: The culmination of these effects leads to the inhibition of fungal growth and replication, resulting in a fungistatic effect at low concentrations and a fungicidal effect at higher concentrations.

Signaling Pathway Diagram

The Genesis of a Potent Antifungal: A Technical History of 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1h-imidazole and its Role in the Development of Butoconazole

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the discovery and history of 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1h-imidazole, a pivotal intermediate in the synthesis of the potent antifungal agent, Butoconazole. While the history of the intermediate is intrinsically linked to the development of the final drug, this paper will elucidate its crucial role, chemical properties, and the synthetic pathways that underscore its significance in the landscape of antifungal drug discovery. We will explore the broader context of azole antifungal development, the specific contributions of researchers at Syntex, and provide detailed experimental protocols for the synthesis of Butoconazole, highlighting the transformation of its key chloro-imidazole intermediate. Furthermore, this guide presents quantitative data on the intermediate's physical properties and the in vitro efficacy of Butoconazole, alongside a visualization of its mechanism of action.

Introduction: The Rise of Azole Antifungals and the Need for Novel Therapies

The mid-20th century witnessed a growing need for effective treatments against fungal infections, which were becoming increasingly prevalent, particularly in immunocompromised patients. The development of antifungal agents, however, lagged behind that of antibacterial drugs. A significant breakthrough came with the discovery of the azole class of antifungals in the late 1960s. These synthetic compounds, characterized by a five-membered heterocyclic ring containing either two (imidazoles) or three (triazoles) nitrogen atoms, represented a major advancement in antifungal therapy.

The primary mechanism of action for most azole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, azoles compromise the integrity and function of the fungal cell membrane, leading to either fungistatic or fungicidal effects.

It was within this exciting era of antifungal research that Syntex Corporation, a company with a rich history in steroid chemistry, embarked on a program to develop novel imidazole-based antifungal agents. This research would ultimately lead to the synthesis of Butoconazole and its key precursor, this compound.

Discovery and History of Butoconazole and its Key Intermediate

The development of Butoconazole was a concerted effort by the research team at Syntex Research in the 1970s. The team aimed to create a topical antifungal agent with a broad spectrum of activity, particularly against Candida albicans, the primary causative agent of vulvovaginal candidiasis.

The synthesis of Butoconazole required the strategic construction of a molecule with a specific three-dimensional structure to effectively bind to and inhibit the target enzyme. This led to the design and synthesis of a series of imidazole derivatives. Among these, the development of this compound was a critical step. This intermediate provided the necessary chemical scaffold to introduce the 2,6-dichlorophenylthio group, a key structural feature of the final Butoconazole molecule.

While a specific "discovery" date for the intermediate itself is not prominently documented, its creation was an integral part of the inventive process that led to the first publication on Butoconazole in 1978 by K. A. Walker and his colleagues at Syntex. Their paper, "1-[4-(4-Chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole Nitrate, a New Potent Antifungal Agent," detailed the synthesis and potent in vivo activity of Butoconazole against Candida albicans infections in mice.

Butoconazole was later developed as a nitrate salt for pharmaceutical formulations and was eventually marketed by Syntex under the brand name Femstat. An announcement in 1986 marked its approval as the first three-day cream for the treatment of vaginal yeast infections in non-pregnant patients, a significant improvement over the then-standard seven-day therapies.

Physicochemical Properties of this compound

The physical and chemical characteristics of this intermediate are crucial for its handling, storage, and reactivity in the synthesis of Butoconazole.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₄Cl₂N₂ | [1] |

| Molecular Weight | 269.17 g/mol | [1] |

| Appearance | White to off-white or light brown to orange crystalline powder/solid | [2][3] |

| Melting Point | 154-156 °C | [2] |

| Solubility | Slightly soluble in water; soluble in organic solvents | [2][3] |

| Density | 1.25 g/cm³ | [2] |

| CAS Number | 67085-12-5 | [1][4] |

| IUPAC Name | 1-[2-chloro-4-(4-chlorophenyl)butyl]imidazole | [1] |

Experimental Protocols: Synthesis of Butoconazole via this compound

The synthesis of Butoconazole from its key intermediate involves a nucleophilic substitution reaction. The following is a generalized experimental protocol based on patent literature.

Step 1: Synthesis of 1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole

This precursor to the target intermediate can be synthesized through various routes, often starting from p-chlorobenzyl chloride. One common method involves the reaction of a Grignard reagent derived from p-chlorobenzyl chloride with epichlorohydrin, followed by reaction with imidazole.

Step 2: Chlorination of 1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole to form this compound

-

Reactants: 1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole, thionyl chloride (SOCl₂).

-

Solvent: A suitable inert solvent such as dichloromethane or 1,2-dichloroethane.

-

Procedure:

-

1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole is dissolved or suspended in the chosen solvent.

-

Thionyl chloride is added dropwise to the reaction mixture, typically at a controlled temperature (e.g., 0-10 °C) to manage the exothermic reaction.

-

After the addition is complete, the reaction mixture is stirred at room temperature or slightly elevated temperature until the reaction is complete (monitored by techniques like TLC or HPLC).

-

The reaction mixture is then carefully quenched, for example, by pouring it onto ice water.

-

The product, this compound, is extracted into an organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated to yield the crude product, which may be purified further if necessary.

-

Step 3: Synthesis of Butoconazole from this compound

-

Reactants: this compound, 2,6-dichlorothiophenol.

-

Base: A suitable base such as potassium carbonate or sodium hydride.

-

Solvent: An appropriate polar aprotic solvent like acetone, DMF, or acetonitrile.

-

Procedure:

-

2,6-dichlorothiophenol is dissolved in the solvent, and the base is added to form the thiophenoxide salt.

-

A solution of this compound in the same solvent is added to the thiophenoxide solution.

-

The reaction mixture is stirred, often with heating, for a period sufficient to ensure complete reaction.

-

After completion, the reaction mixture is worked up by filtering off any inorganic salts and evaporating the solvent.

-

The resulting crude Butoconazole free base is then purified, for example, by chromatography or recrystallization.

-

Step 4: Formation of Butoconazole Nitrate

-

The purified Butoconazole free base is dissolved in a suitable solvent (e.g., ethanol or isopropanol).

-

A stoichiometric amount of nitric acid is added to the solution, causing the precipitation of Butoconazole nitrate.

-

The solid product is collected by filtration, washed with a cold solvent, and dried.

Caption: Synthetic pathway of Butoconazole highlighting the key intermediate.

Mechanism of Action of Butoconazole

Butoconazole exerts its antifungal effect by inhibiting the enzyme lanosterol 14α-demethylase, a key component of the fungal ergosterol biosynthesis pathway.[5][6] This inhibition disrupts the production of ergosterol, a vital molecule for maintaining the structural integrity and fluidity of the fungal cell membrane. The depletion of ergosterol and the concurrent accumulation of toxic methylated sterol precursors lead to increased membrane permeability, leakage of essential cellular contents, and ultimately, fungal cell death.[5]

Caption: Mechanism of action of Butoconazole in the fungal ergosterol biosynthesis pathway.

In Vitro Antifungal Activity of Butoconazole

The efficacy of Butoconazole has been demonstrated in numerous in vitro studies against a variety of pathogenic yeasts. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Butoconazole against clinical isolates of Candida species. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Candida albicans | 106 | 0.12 - 4 | 0.5 | 1 | [5] |

| Candida spp. | 80 | 0.12 - >128 | 1 | 16 | [5] |

Note: MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates were inhibited, respectively.

A study by Lynch and Sobel highlighted that while non-albicans species, particularly Candida glabrata, showed increased MICs to several azoles, Butoconazole was a notable exception, maintaining its potency.[6]

Conclusion

The discovery of this compound was a pivotal achievement in the development of the effective antifungal agent, Butoconazole. While not an end product itself, its synthesis represented a key strategic step in constructing a molecule with potent and specific antifungal activity. This technical guide has provided a comprehensive overview of the historical context, synthesis, and significance of this important chemical intermediate. The detailed experimental protocols and the elucidation of the final product's mechanism of action and in vitro efficacy underscore the lasting impact of this line of research on the treatment of fungal infections. The story of Butoconazole and its precursors serves as a compelling case study in rational drug design and the intricate process of bringing a new therapeutic agent from the laboratory to clinical practice.

References

- 1. 1-[2-Chloro-4-(4-chlorophenyl)butyl]-1H-imidazole | C13H14Cl2N2 | CID 12432034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, Pharmaceutical-Grade Antifungal Active Ingredient at Best Price [jigspharma.com]

- 3. nbinno.com [nbinno.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1H-imidazole (Butoconazole)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1H-imidazole, commonly known as Butoconazole. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in the development of drug formulations containing Butoconazole.

Introduction

Butoconazole is an imidazole antifungal agent used in gynecology for the treatment of vulvovaginal candidiasis.[1][2] Its therapeutic efficacy is intrinsically linked to its physicochemical properties, particularly its solubility and stability, which are critical determinants of its formulation, bioavailability, and shelf-life. This guide delves into the available data on the solubility of Butoconazole and its nitrate salt in various solvents and provides a framework for assessing its stability under different stress conditions.

Physicochemical Properties

Butoconazole is a white to off-white crystalline powder.[3] The free base has a melting point of 68-70.5°C, while the nitrate salt melts at approximately 159°C with decomposition.[3][4]

Solubility Profile

The solubility of a drug substance is a crucial factor in the design and development of dosage forms. Below is a summary of the available quantitative and qualitative solubility data for Butoconazole and its nitrate salt.

Quantitative Solubility Data

The following tables summarize the known quantitative solubility data for Butoconazole and its nitrate salt.

Table 1: Quantitative Solubility of Butoconazole (Free Base)

| Solvent | Solubility | Temperature | Reference |

| Dimethyl Sulfoxide (DMSO) | 82 mg/mL (199.14 mM) | Not Specified | [4] |

| Dimethyl Sulfoxide (DMSO) | 77 mg/mL (187 mM) | Not Specified |

Table 2: Quantitative Solubility of Butoconazole Nitrate

| Solvent | Solubility | Temperature | Reference |

| Aqueous Media | 0.26 mg/mL (Practically insoluble) | Not Specified | [1] |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (210.62 mM) | Not Specified | [5] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.27 mM) | Not Specified | [6] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.27 mM) | Not Specified | [6] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.27 mM) | Not Specified | [6] |

Qualitative Solubility Data

Butoconazole nitrate is described as:

-

Sparingly soluble in methanol.[3]

-

Slightly soluble in chloroform, methylene chloride, acetone, and ethanol.[3]

-

Very slightly soluble in ethyl acetate.[3]

-

Practically insoluble in water.[3]

Stability Profile

Understanding the stability of Butoconazole is critical for ensuring the safety, efficacy, and shelf-life of the final drug product. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Forced Degradation Studies

Forced degradation studies on Butoconazole have indicated that the drug is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions. It is relatively stable under thermal and photolytic stress. A study on a UPLC method development for Butoconazole revealed that the drug degraded in the presence of acid, alkali, and peroxide. The same study also indicated that a solution of Butoconazole was not stable for more than 2 hours at 25°C but remained stable at 5°C.

Experimental Protocols

This section provides detailed methodologies for key experiments to determine the solubility and stability of Butoconazole.

Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes the determination of the equilibrium solubility of Butoconazole in various solvents using the shake-flask method.

Objective: To determine the saturation solubility of Butoconazole in a given solvent at a specified temperature.

Materials:

-

Butoconazole (or Butoconazole Nitrate) powder

-

Selected solvents (e.g., water, ethanol, propylene glycol, phosphate buffer pH 7.4)

-

Scintillation vials or sealed glass containers

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a suitable column and detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Add an excess amount of Butoconazole powder to a series of vials, each containing a known volume of the different solvents to be tested.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved Butoconazole.

-

Calculate the solubility in mg/mL or other appropriate units.

Protocol for Forced Degradation Study

This protocol outlines a forced degradation study for Butoconazole to investigate its stability under various stress conditions as per ICH guidelines.

Objective: To identify the degradation pathways and potential degradation products of Butoconazole under stress conditions.

Materials:

-

Butoconazole (or Butoconazole Nitrate)

-

Hydrochloric acid (HCl) solution (e.g., 0.1 N)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Water bath or oven for thermal degradation

-

Photostability chamber

-

HPLC-UV/MS system

-

pH meter

Procedure:

-

Acid Hydrolysis:

-

Dissolve Butoconazole in a suitable solvent and add 0.1 N HCl.

-

Heat the solution (e.g., at 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with NaOH, and dilute it for HPLC analysis.

-

-

Base Hydrolysis:

-

Dissolve Butoconazole in a suitable solvent and add 0.1 N NaOH.

-

Keep the solution at room temperature or heat it gently for a specified period.

-

At each time point, withdraw a sample, neutralize it with HCl, and dilute it for HPLC analysis.

-

-

Oxidative Degradation:

-

Dissolve Butoconazole in a suitable solvent and add 3% H₂O₂.

-

Keep the solution at room temperature for a specified period.

-

At each time point, withdraw a sample and dilute it for HPLC analysis.

-

-

Thermal Degradation:

-

Expose solid Butoconazole powder to dry heat (e.g., 80°C) in an oven for a specified period.

-

Also, prepare a solution of Butoconazole and expose it to the same thermal stress.

-

At each time point, take samples, dissolve the solid sample in a suitable solvent, and analyze both solid and solution samples by HPLC.

-

-

Photolytic Degradation:

-

Expose solid Butoconazole powder and a solution of Butoconazole to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

-

A control sample should be protected from light.

-

At the end of the exposure, analyze the samples by HPLC.

-

Analysis:

-

For all stress conditions, analyze the samples using a validated stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to identify the mass of the degradation products.

-

Calculate the percentage of degradation and identify the retention times of the degradation products.

-

Characterize the structure of the significant degradation products using techniques like MS/MS and NMR.

Visualizations

The following diagrams provide visual representations of key concepts and workflows related to the study of Butoconazole.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthesis protocol for 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1H-imidazole, a key intermediate in the manufacturing of the antifungal agent Butoconazole.[1][2][3] The synthesis is a two-step process commencing from 1-chloro-4-(4-chlorophenyl)-2-butanol. The protocol includes a phase-transfer catalyzed reaction for the introduction of the imidazole moiety, followed by a chlorination step to yield the final product.

Chemical Reaction Scheme

The overall synthesis involves two main transformations:

-

N-Alkylation of Imidazole: 1-chloro-4-(4-chlorophenyl)-2-butanol is reacted with imidazole under basic conditions using a phase-transfer catalyst to form 1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole.

-

Chlorination: The hydroxyl group of the intermediate is subsequently replaced by a chlorine atom using thionyl chloride to afford the target compound, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis protocol.

| Step | Reactant | Molar Ratio (to starting alcohol) | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |

| 1 | 1-chloro-4-(4-chlorophenyl)-2-butanol | 1.0 | Imidazole (1.96), NaOH (3.46), Benzyltriethylammonium chloride (0.11) | Toluene/Water | 93-95 | 1 | 85 | Not Specified |

| 2a | 1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole | 1.0 | Thionyl chloride (1.5) | Dichloromethane | Reflux | 1 | 93.9 | 98.2 |

| 2b | 1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole | 1.0 | Thionyl chloride (1.1) | Dichloromethane | Reflux | 1 | 94.8 | 98.6 |

Experimental Protocols

Step 1: Synthesis of 1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole

This procedure details the N-alkylation of imidazole with 1-chloro-4-(4-chlorophenyl)-2-butanol.

Materials:

-

1-chloro-4-(4-chlorophenyl)-2-butanol (56.7 g, 0.26 mol)

-

Imidazole (35.2 g, 0.51 mol)

-

Sodium hydroxide (36.2 g, 0.9 mol)

-

Benzyltriethylammonium chloride (6.4 g, 0.028 mol)

-

Toluene (200 ml)

-

Water (100 ml + 100 ml for washing)

-

Three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer.

Procedure:

-

To a 250 ml three-necked flask, add 1-chloro-4-(4-chlorophenyl)-2-butanol (56.7 g) and toluene (200 ml).

-

In a separate beaker, dissolve sodium hydroxide (36.2 g) in water (100 ml).

-

Add the aqueous sodium hydroxide solution, imidazole (35.2 g), and benzyltriethylammonium chloride (6.4 g) to the flask.

-

Heat the reaction mixture to 93-95 °C and maintain this temperature for 1 hour with vigorous stirring.

-

After 1 hour, cool the mixture to approximately 60 °C.

-

Separate the organic and aqueous layers.

-

Wash the organic layer with water (100 ml).

-

The resulting organic layer containing 1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole can be used directly in the next step or purified further. A reported yield for the crystalline product after recrystallization from ethyl acetate is 85%.[4]

Step 2: Synthesis of this compound

This procedure describes the chlorination of the alcohol intermediate using thionyl chloride. Two variations with slightly different molar ratios of thionyl chloride are presented, both yielding high-purity product.

Materials:

-

1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole (18 g, 0.072 mol)

-

Thionyl chloride (SOCl₂) - Option A: 12.85 g (0.108 mol) or Option B: 9.42 g (0.079 mol)

-

Dichloromethane (CH₂Cl₂) (100 ml)

-

Water (10 ml)

-

Saturated aqueous sodium carbonate solution

-

Three-necked flask equipped with a reflux condenser and dropping funnel.

Procedure:

-

In a 250 ml three-necked flask, dissolve 1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole (18 g) in dichloromethane (100 ml).

-

Add thionyl chloride (either 12.85 g for Option A or 9.42 g for Option B) to the solution.

-

Heat the mixture to reflux and maintain for 1 hour.

-

Cool the reaction mixture to room temperature.

-

Carefully add water (10 ml) to quench the excess thionyl chloride.

-

Adjust the pH of the mixture to 8 using a saturated aqueous sodium carbonate solution.

-

Separate the organic layer, and concentrate it under reduced pressure to obtain the crude product as a brown oil.

-

The product, 1-[2-chloro-4-(4-chlorophenyl)-n-butyl]-imidazole, is obtained with high purity (98.2% - 98.6% by HPLC) and in high yield (93.9% - 94.8%).[5]

Visualized Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Synthesis workflow for this compound.

References

- 1. 1- 2-Chloro-4-4-Chlorophenyl-Butyl-Imidazole - 1- 2-Chloro-4-4-Chlorophenyl-Butyl-Imidazole Exporter, Manufacturer & Supplier, Ankleshwar, India [maksons.com]

- 2. nbinno.com [nbinno.com]

- 3. veeprho.com [veeprho.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. CN102649796A - Preparation method for important intermediates of butoconazole nitrate - Google Patents [patents.google.com]

Step-by-step synthesis of Butoconazole from its intermediates

FOR IMMEDIATE RELEASE

[City, State] – [Date] – This application note provides a comprehensive, step-by-step protocol for the chemical synthesis of Butoconazole, an imidazole antifungal agent. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide details the synthesis from its key intermediates, presenting quantitative data, experimental procedures, and visual diagrams to ensure clarity and reproducibility.

Butoconazole, chemically known as 1-[4-(4-chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]butyl]imidazole, is a widely used antifungal medication.[1] Its synthesis involves a multi-step process, which is outlined in detail below.

Overall Synthesis Workflow

The synthesis of Butoconazole nitrate can be logically divided into five principal stages, commencing with the formation of a key chlorohydrin intermediate and culminating in the formation of the final nitrate salt.

Figure 1. The overall synthetic workflow for Butoconazole Nitrate, highlighting the key stages and intermediates.

Experimental Protocols

Step 1: Synthesis of 1-Chloro-4-(4-chlorophenyl)-2-butanol

This initial step involves a Grignard reaction between p-chlorobenzylmagnesium chloride and epichlorohydrin.

Protocol:

-

In a dried reaction vessel under a nitrogen atmosphere, prepare the Grignard reagent by reacting magnesium turnings with p-chlorobenzyl chloride in anhydrous tetrahydrofuran (THF).

-

Cool the Grignard reagent in an ice bath.

-

Slowly add a solution of epichlorohydrin in anhydrous THF to the cooled Grignard reagent while maintaining the temperature between 5-10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography.

| Parameter | Value | Reference |

| Solvent | Tetrahydrofuran (THF) | [2] |

| Reactants | p-Chlorobenzyl chloride, Magnesium, Epichlorohydrin | [2][3] |

| Reaction Temp. | 40-80°C (Grignard formation), 5-10°C (Epichlorohydrin addition) | [2] |

Step 2: Synthesis of 1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole

The chlorohydrin intermediate is then reacted with imidazole to introduce the imidazole moiety.

Protocol:

-

To a solution of 1-chloro-4-(4-chlorophenyl)-2-butanol (0.26 mol) in 200 ml of toluene, add a solution of sodium hydroxide (0.9 mol) in 100 ml of water.[1]

-

Add benzyltriethylammonium chloride (0.028 mol) and imidazole (0.51 mol).[1]

-

Heat the reaction mixture to 93-95°C for one hour.[1]

-

Cool the mixture to approximately 60°C and separate the phases.[1]

-

Wash the organic layer with water (100 ml).[1]

-

Cool the organic phase first to 22-25°C for one hour, and then to 0-5°C for two hours to induce crystallization.[1]

-

Filter the crystals, wash with cold water, and dry in vacuo at a maximum of 50°C.[1]

-

Recrystallization from ethyl acetate can be performed for further purification.[1]

| Parameter | Value | Reference |

| Yield (crude) | 95% | [1] |

| Yield (recrystallized) | 85% | [1] |

| Melting Point | 104-106°C | [1] |

Step 3: Synthesis of 1-[2-chloro-4-(4-chlorophenyl)-n-butyl]imidazole

The hydroxyl group is then converted to a chlorine atom to facilitate the subsequent nucleophilic substitution.

Protocol:

-

In a 250 ml three-necked flask, dissolve 1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]imidazole (18g, 0.072 mol) in 100 ml of dichloromethane.[4]

-

Add thionyl chloride (12.85g, 0.108 mol) to the solution.[4]

-

Reflux the mixture for 1 hour, then cool to room temperature.[4]

-

Carefully add 10 ml of water.[4]

-

Adjust the pH to 8 with a saturated aqueous solution of sodium carbonate.[4]

-

Separate the organic layer and concentrate it to dryness to obtain the product as a brown oil.[4]

| Parameter | Value | Reference |

| Yield | 93.9% | [4] |

| Purity (HPLC) | 98.2% | [4] |

Step 4: Synthesis of Butoconazole (free base)

The final carbon-sulfur bond is formed by reacting the chlorinated intermediate with 2,6-dichlorothiophenol.

Protocol:

-

Prepare a solution of 2,6-dichlorothiophenol in a suitable aprotic solvent such as dimethylformamide (DMF).

-

Add a base, such as sodium hydride, to the solution to form the thiophenolate anion.

-

Add 1-[2-chloro-4-(4-chlorophenyl)-n-butyl]imidazole to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Step 5: Synthesis of Butoconazole Nitrate

The free base of Butoconazole is converted to its nitrate salt for pharmaceutical formulation.

Protocol:

-

Dissolve the purified Butoconazole free base in a suitable solvent such as isopropanol.

-

Stir the solution at 105-108°C under a nitrogen atmosphere for 3-4 hours.[1]

-

After the reaction, cool to 22-25°C and remove inorganic salts by filtration.[1]

-

Wash the filtrate and clarify with activated carbon.[1]

-

Adjust the pH of the clear solution to 3-3.5 by adding 65% nitric acid.[1]

-

Stir the solution at the same temperature for 1 hour, then cool to 8-12°C to induce crystallization.[1]

-

Filter the crystals and wash to obtain the final product.[1]

| Parameter | Value | Reference |

| Yield | 90% | [1] |

Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis

Butoconazole, like other imidazole antifungals, functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The disruption of ergosterol synthesis leads to a compromised cell membrane, increased permeability, and ultimately, inhibition of fungal growth.

Figure 2. Mechanism of action of Butoconazole, illustrating the inhibition of lanosterol 14α-demethylase and the subsequent disruption of fungal cell membrane integrity.

Conclusion

This application note provides a detailed and structured guide for the synthesis of Butoconazole nitrate. By following the outlined protocols and referring to the provided data, researchers can achieve a reproducible and efficient synthesis of this important antifungal agent. The information presented is intended to support further research and development in the field of medicinal chemistry and drug discovery.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. CN101328110A - Preparation of butoconazole nitrate intermediate - Google Patents [patents.google.com]

- 3. CN104744371A - Preparation method of butoconazole - Google Patents [patents.google.com]

- 4. CN102649796A - Preparation method for important intermediates of butoconazole nitrate - Google Patents [patents.google.com]

Application Note: HPLC Quantification of 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1h-imidazole (Butoconazole)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1h-imidazole, commonly known as Butoconazole, using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is designed to be robust, accurate, and precise for routine analysis in research and quality control environments. This document includes a comprehensive experimental protocol, data presentation in tabular format, and workflow diagrams to ensure clarity and reproducibility.

Introduction

This compound, an imidazole derivative, is an antifungal agent.[1] Accurate and reliable quantification of this active pharmaceutical ingredient (API) is crucial for drug development, formulation studies, and quality assurance. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the quantification of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[2] This application note details a reversed-phase HPLC (RP-HPLC) method for the determination of Butoconazole.

Experimental Protocol

This section outlines the necessary reagents, equipment, and a step-by-step procedure for the HPLC analysis of Butoconazole.

Materials and Reagents

-

Reference Standard: this compound (Butoconazole), purity >99%

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or purified to 18.2 MΩ·cm)

-

Buffer Reagents: Sodium dihydrogen orthophosphate, Phosphoric acid (or formic acid for MS compatibility)

-

Filters: 0.45 µm syringe filters (nylon or PTFE)

Instrumentation

-

HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Analytical balance

-

pH meter

-

Sonicator

-

Volumetric flasks and pipettes

Chromatographic Conditions

A summary of the HPLC method parameters is provided in the table below. These conditions are based on established methods for Butoconazole and similar imidazole derivatives.[2][3]

| Parameter | Recommended Condition |

| Stationary Phase (Column) | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.05 M Sodium Dihydrogen Orthophosphate Buffer (pH 3.1) (50:50, v/v)[3] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm[2] |

| Run Time | 10 minutes |

Preparation of Solutions

2.4.1. Mobile Phase Preparation: Prepare a 0.05 M Sodium dihydrogen orthophosphate buffer and adjust the pH to 3.1 using phosphoric acid.[3] Mix the buffer with acetonitrile in a 50:50 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication before use.

2.4.2. Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of the Butoconazole reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

2.4.3. Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 10, 25, 50, 100, 150 µg/mL).

2.4.4. Sample Preparation: Accurately weigh a portion of the sample containing the analyte and dissolve it in a suitable volume of mobile phase to obtain a theoretical concentration within the calibration range. Sonicate for 15 minutes to ensure complete dissolution.[2] Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure the system is clean.

-

Inject the working standard solutions in increasing order of concentration.

-

Inject the prepared sample solutions.

-

Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

-

Determine the concentration of Butoconazole in the sample solutions from the calibration curve.

Data Presentation

The quantitative performance of the HPLC method should be validated according to ICH guidelines.[4] Key validation parameters are summarized in the table below. The provided values are examples based on typical performance for similar HPLC methods.[5][6]

| Validation Parameter | Typical Performance |

| Linearity (Correlation Coefficient, R²) | > 0.999 |

| Range | 10 - 150 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | < 2.0% |

| Limit of Detection (LOD) | 0.02 µg/mL |

| Limit of Quantification (LOQ) | 0.06 µg/mL |

| Specificity | No interference from blank or placebo |

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships of the method validation parameters.

Caption: Experimental workflow for the HPLC quantification of Butoconazole.

Caption: Logical relationship of HPLC method validation parameters.

Conclusion